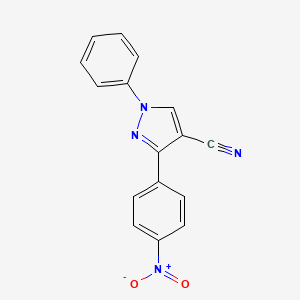![molecular formula C14H18N2O B5868993 3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)
3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole is a chemical compound that belongs to the family of pyrazoles. It is commonly used in scientific research for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole involves the inhibition of COX-2 enzyme activity. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for inflammation, pain, and fever. The compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole include a reduction in inflammation, pain, and fever. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. The compound has been used in various animal models to study its effects on inflammation, pain, and fever.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole in lab experiments include its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize and purify. However, the compound has some limitations, including its potential toxicity and the need for further research to determine its long-term effects.
Future Directions
There are several future directions for the use of 3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole in scientific research. One direction is to further investigate its potential as a COX-2 inhibitor and its anti-inflammatory effects. Another direction is to study its effects on other physiological processes, such as wound healing and tissue regeneration. Additionally, the compound could be modified to improve its potency and reduce its potential toxicity.
Synthesis Methods
The synthesis of 3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole involves the reaction of 2-(2-methylphenoxy)ethylamine and 3,5-dimethyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or ethyl acetate at room temperature for several hours. The resulting product is purified by column chromatography to obtain the pure compound.
Scientific Research Applications
3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole has been extensively used in scientific research for its various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been used as a potent inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
properties
IUPAC Name |
3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-6-4-5-7-14(10)17-9-8-13-11(2)15-16-12(13)3/h4-7H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWAIHUYILDJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCC2=C(NN=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[benzyl(2-phenylethyl)amino]ethanol](/img/structure/B5868930.png)

![2-{[2-(acetylamino)phenyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5868960.png)
![1-(1-benzofuran-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5868961.png)

![N-(2-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5868974.png)
![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)


